4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
Overview
Description
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is a chemical compound that belongs to the class of isoxazoles, which are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyrimidin-4-ol and 5-methylisoxazole as the starting materials.
Coupling Reaction: These two compounds are coupled using a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also encouraged to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The bromo-substituted pyrimidinyl group can be oxidized to form a corresponding pyrimidinyl oxide.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a pyrimidinyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyrimidinyl oxides
Reduction Products: Pyrimidinyl derivatives without the bromine atom
Substitution Products: Alkyl or aryl-substituted pyrimidinyl derivatives
Scientific Research Applications
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can be compared with other similar compounds, such as:
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole: Similar structure but with a chlorine atom instead of bromine.
4-(6-Bromopyrimidin-4-yl)-3-methylisoxazole: Similar structure but with a different position of the methyl group.
4-(6-Bromopyrimidin-4-yl)-isoxazole: Similar structure but without the methyl group.
These compounds may exhibit different reactivity and biological activities due to the variations in their structures
Properties
IUPAC Name |
4-(6-bromopyrimidin-4-yl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLWZJBBLBGMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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